N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[1-(furan-2-yl)propan-2-yl]-N-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-10(9-13-3-2-8-24-13)20-14(22)15(23)21-11-4-6-12(7-5-11)25-16(17,18)19/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOQONYBEBBBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the following steps:
Formation of the furan-2-ylpropan-2-ylamine: This can be achieved by reacting furan-2-carboxaldehyde with isopropylamine under reductive amination conditions.
Synthesis of the trifluoromethoxyphenyl oxalyl chloride: This involves the reaction of 4-(trifluoromethoxy)aniline with oxalyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the furan-2-ylpropan-2-ylamine with the trifluoromethoxyphenyl oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted trifluoromethoxyphenyl derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The furan ring and trifluoromethoxyphenyl group can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The oxalamide moiety can act as a hydrogen bond donor or acceptor, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives can be categorized based on core scaffold and substituent variations:
*Calculated based on structural formula.
Key Comparisons:
Core Scaffold: The target compound’s ethanediamide linker distinguishes it from sulfonamides (e.g., W-15) and thioureas (). Piperazine-containing analogs () introduce nitrogen-rich motifs, which may improve solubility but increase molecular weight .
Substituent Effects: Furan vs. Trifluoromethoxy (–OCF₃) vs. Methoxy (–OCH₃): The trifluoromethoxy group in the target compound increases lipophilicity (logP ~2.5*) and metabolic stability compared to methoxy groups, as seen in thiourea derivatives () .
Electronic Properties :
- The 4-(trifluoromethoxy)phenyl group’s strong electron-withdrawing nature contrasts with the electron-donating 4-methoxyphenyl in . This difference may influence binding affinity in receptor-ligand interactions .
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C15H16F3N2O2
- Molecular Weight : 347.4 g/mol
- CAS Number : 1396749-76-0
Structure
The compound features a furan ring and a trifluoromethoxy-substituted phenyl group, which are crucial for its biological activity. The structural characteristics can influence the compound's interaction with biological targets.
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Enzyme Inhibition :
- Studies have shown that derivatives of furan compounds exhibit significant inhibition of mushroom tyrosinase, an enzyme involved in melanin production. For instance, certain furan derivatives demonstrated IC50 values as low as 0.0433 µM, indicating potent inhibitory effects compared to standard inhibitors like kojic acid (IC50 = 19.97 µM) .
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Antioxidant Activity :
- Furan-containing compounds are known for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and could be beneficial in treating oxidative stress-related diseases.
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Anti-inflammatory Effects :
- Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Skin Pigmentation Disorders :
- Neuroprotective Effects :
Comparative Analysis of Biological Activities
| Compound | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| Kojic Acid | 19.97 | Tyrosinase Inhibition | Standard control |
| Compound 8 (furan derivative) | 0.0433 | Tyrosinase Inhibition | Highly potent |
| This compound | TBD | TBD | Requires further study |
Future Research Directions
Further investigation into the pharmacokinetics and bioavailability of this compound is essential for understanding its therapeutic potential. Additionally, exploring its effects in vivo will provide insights into its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
